Lutetium--magnesium (1/1)

Density Lu-Mg intermetallics Lightweight alloys

Lutetium-magnesium (1/1) (LuMg) is a binary rare earth (RE)-magnesium intermetallic compound characterized by a CsCl-type (B2) cubic crystal structure. This compound serves as the terminal Lu-Mg binary phase in the Lu-Mg system and is part of a broader class of LuX intermetallics (X = Mg, Cu, Ag, Au, Zn, Cd, Hg) that exhibit metallic bonding and distinctive mechanical properties.

Molecular Formula LuMg
Molecular Weight 199.272 g/mol
CAS No. 12163-12-1
Cat. No. B14732161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium--magnesium (1/1)
CAS12163-12-1
Molecular FormulaLuMg
Molecular Weight199.272 g/mol
Structural Identifiers
SMILES[Mg].[Lu]
InChIInChI=1S/Lu.Mg
InChIKeyVSXXYYIQNKKTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium-Magnesium (1/1) CAS 12163-12-1: Structural and Thermodynamic Baseline for Binary Intermetallic Procurement


Lutetium-magnesium (1/1) (LuMg) is a binary rare earth (RE)-magnesium intermetallic compound characterized by a CsCl-type (B2) cubic crystal structure [1]. This compound serves as the terminal Lu-Mg binary phase in the Lu-Mg system [2] and is part of a broader class of LuX intermetallics (X = Mg, Cu, Ag, Au, Zn, Cd, Hg) that exhibit metallic bonding and distinctive mechanical properties [3]. LuMg is distinguished from its LuMg3 and Mg24Lu5 counterparts by its 1:1 stoichiometry, which yields a significantly higher calculated bulk crystalline density of 6.39 g/cm³ [4] and a formation energy of -0.048 eV/atom [5], indicating strong thermodynamic stability relative to its constituent elements.

Lutetium-Magnesium (1/1): Why In-Class Mg-RE Intermetallics Cannot Be Substituted Without Functional Compromise


The Lu-Mg binary system contains three distinct intermetallic phases—Mg24Lu5, Mg2Lu, and LuMg—each with unique stoichiometry, crystal structure, and thermodynamic properties that preclude direct interchangeability [1]. Generic substitution of LuMg with LuMg3, for instance, would alter the material's density from 6.39 g/cm³ to 4.22 g/cm³ [2] and shift the formation energy from -0.048 eV/atom to -0.024 eV/atom [3], fundamentally changing mechanical and phase stability. Furthermore, the eutectic transformation in the Mg-Lu system occurs at 616°C at compositions between 47-53% Lu [4], which directly impacts processing windows for alloy design. Among the LuX (X = Mg, Cu, Ag, Au, Zn, Cd, Hg) series, LuMg exhibits the lowest bulk modulus (B), a parameter that governs compressibility and elastic response [5]. Substituting LuMg with a heavier LuX analog would therefore alter the mechanical compliance of the final material, making property-specific selection essential.

LuMg (CAS 12163-12-1) Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Density Differential: LuMg (6.39 g/cm³) vs. LuMg3 (4.22 g/cm³) for Weight-Sensitive Applications

The 1:1 LuMg compound exhibits a calculated bulk crystalline density of 6.39 g/cm³ [1], which is substantially higher than the 4.22 g/cm³ density of the magnesium-rich LuMg3 phase [2]. This 51% increase in density arises directly from the higher lutetium content (atomic weight 174.97) in the 1:1 stoichiometry.

Density Lu-Mg intermetallics Lightweight alloys

Formation Energy Comparison: LuMg (-0.048 eV/atom) vs. LuMg3 (-0.024 eV/atom) and Thermodynamic Stability Implications

The calculated formation energy of LuMg is -0.048 eV/atom [1], which is twice as negative as the -0.024 eV/atom value for LuMg3 [2]. This indicates that LuMg is thermodynamically more stable relative to its constituent elements than the magnesium-rich phase. Furthermore, LuMg's energy above hull is 0.000 eV [3], confirming it lies on the convex hull and is a stable ground-state phase, whereas LuMg3 has an energy above hull of 0.014 eV/atom [4].

Formation energy Thermodynamic stability Lu-Mg intermetallics

Bulk Modulus Ranking Within LuX Series: LuMg Exhibits Lowest Compressibility Resistance Among Lu Intermetallics

Among the lutetium intermetallic series LuX (X = Mg, Cu, Ag, Au, Zn, Cd, Hg) in the CsCl (B2) structure, LuMg exhibits the lowest calculated bulk modulus (B) [1]. While specific numerical values are not provided in the abstract, the trend clearly positions LuMg as the most compressible member of this family. This is consistent with magnesium being the lightest and most electropositive of the X elements studied.

Bulk modulus Elastic properties LuX intermetallics

Eutectic Transformation Temperature in Mg-Lu System: LuMg Phase Region Relevance for Alloy Processing

The Mg-Lu phase diagram on the magnesium side features a non-variant eutectic transformation at 616°C [1]. The eutectic point is located within the concentration range of 47-53% Lu [2], which directly informs the processing window for alloys containing the LuMg phase. This temperature is significantly lower than the melting point of pure Lu (1,663°C) [3] and higher than that of pure Mg (650°C) [4], enabling tailored solidification pathways.

Phase diagram Eutectic temperature Mg-Lu system

Lutetium as Corrosion Inhibitor in Mg Alloys: Evidence from AZ31-Lu Microalloying Studies

Micro-additions of lutetium (Lu) to AZ31 magnesium alloy notably reduced the corrosion rate of the alloy [1]. This effect was observed despite the fact that Lu was not detected in the surface oxide/hydroxide layer as determined by XPS [2], suggesting a bulk alloying mechanism rather than a protective oxide film. This finding supports the strategic value of Lu-containing intermetallics like LuMg as precursor materials for corrosion-resistant Mg alloy development.

Corrosion resistance Magnesium alloys Lutetium addition

Electronic Structure Classification: LuMg as a Topological Semimetal for Quantum Materials Research

Calculations from the Topological Materials Database classify LuMg as a topological semimetal (SM*) with enforced semimetal with Fermi point degeneracy (ESFD†) [1]. The computed band gap is 0.000 eV [2], consistent with metallic/semimetallic conduction. This electronic classification distinguishes LuMg from insulating rare earth compounds and positions it as a candidate for studying topological quantum phenomena.

Topological materials Electronic structure Semimetal

LuMg (CAS 12163-12-1): High-Value Application Scenarios Derived from Quantitative Evidence


Precursor for High-Density Lu-Mg Master Alloys in Radiation Shielding Components

The 6.39 g/cm³ density of LuMg [1] makes it a suitable precursor for master alloys designed for radiation shielding applications where mass attenuation is critical. This density is 51% higher than that of LuMg3 (4.22 g/cm³) [2], enabling more compact shielding geometries while maintaining the processing advantages of a Mg-containing alloy. The stable formation energy (-0.048 eV/atom) ensures phase integrity during casting and subsequent processing.

Model System for DFT Validation of Rare Earth-Magnesium Intermetallic Properties

LuMg serves as an experimentally tractable model compound for validating density functional theory (DFT) predictions across the LuX series [1]. Its simple CsCl (B2) crystal structure, metallic electronic character (0.000 eV band gap) [2], and well-defined elastic trends [3] make it an ideal benchmark for computational materials science studies aimed at predicting the properties of more complex ternary or quaternary RE-Mg systems.

High-Temperature Phase Stability Reference for Mg-Lu Alloy Development

The 616°C eutectic transformation temperature in the Mg-Lu system [1] and the 0.000 eV energy above hull for LuMg [2] establish this compound as a stable reference phase for developing high-temperature Mg-Lu alloys. Alloy designers can use these thermodynamic benchmarks to predict solidification pathways and avoid deleterious phase transformations during elevated-temperature service, particularly in aerospace or automotive powertrain applications.

Corrosion-Resistant Magnesium Alloy Development via LuMg Precursor Addition

The documented corrosion inhibition effect of lutetium in AZ31 magnesium alloy [1] supports the use of LuMg as a master alloy precursor for producing corrosion-resistant Mg alloys. While Lu was not detected in the surface oxide [2], the bulk alloying effect suggests that LuMg additions can enhance corrosion performance without relying on protective film formation, offering a distinct advantage over conventional rare earth additions that operate via surface modification.

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